![molecular formula C10H15NO2S B14931617 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide](/img/structure/B14931617.png)
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide
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Overview
Description
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Scientific Research Applications
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound with a thiophene ring, an ethyl group, and a methoxyethyl substituent attached to a carboxamide functional group. It is of interest in various fields of research because its molecular configuration gives it distinct chemical properties and biological activities.
Potential Applications
This compound has potential applications in pharmaceuticals because of its biological activity. Studies suggest it may interact with specific enzymes involved in inflammatory pathways, potentially inhibiting their activity and thus reducing inflammation. Compounds with similar structures have been studied for their potential as anti-inflammatory agents, particularly through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This pathway plays a crucial role in regulating immune responses and inflammation, suggesting that this compound may have therapeutic applications in treating inflammatory diseases.
Thiophene-2-carboxamide derivatives have shown promise in various therapeutic areas . For example, OSI-390 is used as an anticancer drug, and Rivaroxaban is used as an antithrombotic agent . Additionally, another compound was found to have potent anticonvulsive effects in mice .
Structural Similarity
Several compounds share structural similarities with this compound.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-ethyl-N-(2-ethylbutyl)thiophene-2-carboxamide | Ethyl and butyl groups | Larger alkyl substituent may affect solubility and biological activity |
N-(2-methoxyphenyl)thiophene-2-carboxamide | Methoxyphenyl instead of ethyl | Potentially different electronic properties due to phenyl ring |
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Bromine substitution | Enhanced reactivity due to halogen presence |
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the ethyl and methoxyethyl substituents, resulting in different chemical and biological properties.
2-ethylthiophene: Contains an ethyl group but lacks the carboxamide and methoxyethyl groups, leading to different reactivity and applications.
5-methylthiophene-2-carboxamide:
Biological Activity
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Synthesis
The compound features a thiophene ring, an ethyl group, and a methoxyethyl substituent linked to a carboxamide functional group. The synthesis typically involves several steps, including the use of oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Purification techniques such as recrystallization or chromatography are employed to optimize yield and purity.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. This pathway is crucial in regulating immune responses and inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
Antibacterial Activity
The compound's structural analogs have shown promising antibacterial activity against various pathogens. For instance, derivatives of thiophene-2-carboxamide have been tested against Gram-positive and Gram-negative bacteria, with some compounds demonstrating higher activity than standard antibiotics like ampicillin. The presence of specific substituents significantly influences the antibacterial efficacy .
Comparative Analysis of Similar Compounds
A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-ethyl-N-(2-ethylbutyl)thiophene-2-carboxamide | Ethyl and butyl groups | Larger alkyl substituent may affect solubility |
N-(2-methoxyphenyl)thiophene-2-carboxamide | Methoxyphenyl instead of ethyl | Potentially different electronic properties |
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Bromine substitution | Enhanced reactivity due to halogen presence |
This table illustrates how variations in substituents can lead to different biological profiles, highlighting the importance of molecular design in drug development.
Case Studies and Research Findings
- Antioxidant Activity : In studies involving molecular docking, thiophene derivatives showed significant binding affinity with various proteins, indicating potential antioxidant properties. Compounds were docked with proteins involved in oxidative stress pathways, revealing promising interactions that warrant further investigation .
- Anticancer Potential : Some thiophene derivatives have been identified as lead compounds for drug discovery, particularly in cancer treatment. For example, certain derivatives demonstrated potent inhibition against specific cancer cell lines in vitro, suggesting their utility as anticancer agents .
- Antifungal Activity : Research has also explored the antifungal properties of thiophene-based compounds, with several derivatives exhibiting effective fungicidal activity against common fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can enhance antifungal efficacy .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-4-5-9(14-8)10(12)11-6-7-13-2/h4-5H,3,6-7H2,1-2H3,(H,11,12) |
InChI Key |
JMFHRQRQDMIOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCCOC |
Origin of Product |
United States |
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